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Compound of Interest

Compound Name: 1,2,3-Propanetricarbonitrile

CAS No.: 62872-44-0

Cat. No.: B1591914 Get Quote

Core Identity & Physicochemical Context
Before analyzing spectral data, it is critical to establish the physicochemical baseline of the

analyte. 1,2,3-Propanetricarbonitrile is a highly polar, nitrogen-rich aliphatic compound used

as a dense functional building block in organic synthesis.

Property Data Source

CAS Number 62872-44-0

IUPAC Name Propane-1,2,3-tricarbonitrile

Molecular Formula C₆H₅N₃

Molecular Weight 119.13 g/mol

Physical State
White to pale yellow crystalline

solid

Melting Point 51.0 – 53.0 °C

Boiling Point
158 °C (at 0.01 kPa / 0.1

mmHg)

Solubility
Soluble in Methanol, DMSO,

Acetonitrile
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Spectroscopic Characterization
The following data sets represent the definitive spectral signatures for identifying 1,2,3-
Propanetricarbonitrile.

A. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the nitrile functional group. The symmetry of the molecule

may result in overlapping bands, but the characteristic triple bond stretch is unmistakable.

Primary Diagnostic Peak:2240–2260 cm⁻¹ (Strong, sharp).

Assignment: C≡N stretching vibration.

Note: Due to the presence of three nitrile groups in similar environments, this may appear

as a single broadened peak or a split band depending on resolution and solid-state

packing effects.

Secondary Peaks:

2900–3000 cm⁻¹: C–H stretching (aliphatic).

1420–1480 cm⁻¹: CH₂ scissoring / CH bending.

B. Nuclear Magnetic Resonance (NMR)
The ¹H and ¹³C NMR spectra are defined by the molecule's plane of symmetry passing through

C2, the methine proton, and the central nitrile group. This symmetry renders the two terminal

cyanomethyl (-CH₂CN) groups chemically equivalent.

¹H NMR Data (Predicted/Typical in CDCl₃ or DMSO-d₆)
The molecule exhibits a classic A₂B₄ (or similar higher-order) splitting pattern which often

simplifies to a first-order doublet and quintet due to the equivalence of the terminal methylene

protons.
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Chemical Shift
(δ, ppm)

Integration Multiplicity Assignment
Mechanistic
Insight

3.60 – 3.80 1H Quintet (tt) CH-CN (C2)

Deshielded by

direct attachment

to CN and two β-

CN groups.

Couples to 4

equivalent

protons.

2.90 – 3.10 4H Doublet (d) CH₂-CN (C1, C3)

Equivalent

methylene

protons.

Deshielded by α-

CN group.

Couples to the

single methine

proton.

Coupling Constant (J): Typically J ≈ 6–8 Hz between the vicinal CH and CH₂ protons.

Structural Logic: The C2 carbon is achiral (attached to two identical -CH₂CN groups),

preventing diastereotopicity in the methylene protons under standard conditions.

¹³C NMR Data
The symmetry reduces the expected 6 carbon signals to just 3 unique signals.
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Chemical Shift (δ, ppm) Type Assignment

115.0 – 118.0 Quaternary (C)

-CN (Nitrile carbons). May

resolve into two peaks

(terminal vs. central) or

overlap.

25.0 – 30.0 CH C2 (Methine). Alpha to nitrile.

20.0 – 24.0 CH₂
C1, C3 (Methylene). Alpha to

nitrile.

C. Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z 119 (often weak due to stability of fragments).

Base Peak / Key Fragments:

m/z 79: [M - CH₂CN]⁺. Loss of one cyanomethyl group.

m/z 40: [CH₂CN]⁺. Characteristic nitrile fragment.[1]

m/z 26: [CN]⁺.

Experimental Workflow & Synthesis Logic
The synthesis of 1,2,3-Propanetricarbonitrile typically involves nucleophilic substitution on a

halogenated propane backbone. The following diagram illustrates the logical flow of synthesis

and characterization, ensuring product integrity.

Precursor
(1,2,3-Trichloropropane)

Nucleophilic Substitution
(SN2 Mechanism)

Reagent
(NaCN / DMSO)

Crude Product
(Mixture)

Purification
(Recrystallization from MeOH)

1,2,3-Propanetricarbonitrile
(CAS 62872-44-0)

IR Check
(2250 cm⁻¹)QC Step 1

NMR Validation
(Symmetry Check)

QC Step 2

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.benchchem.com/product/b1591914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthesis and Quality Control workflow for 1,2,3-Propanetricarbonitrile, highlighting

critical validation checkpoints.

Experimental Protocol for Identification
To validate the identity of a sample suspected to be 1,2,3-Propanetricarbonitrile:

Solubility Test: Dissolve 10 mg in 0.5 mL Methanol-d₄ or DMSO-d₆. It should dissolve clearly;

turbidity indicates inorganic salts (e.g., NaCl/NaBr from synthesis).

Melting Point: Measure the melting point. A range of 51–53°C confirms high purity. A

depressed range (<48°C) suggests residual solvent or incomplete substitution (e.g.,

chlorodicyanopropane impurities).

NMR Acquisition: Acquire a standard 1H NMR (16 scans). Look for the characteristic 1:4

integration ratio between the quintet (downfield) and doublet (upfield). Any other multiplets

indicate asymmetry and thus impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Guide: 1,2,3-Propanetricarbonitrile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591914#spectroscopic-data-of-1-2-3-
propanetricarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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